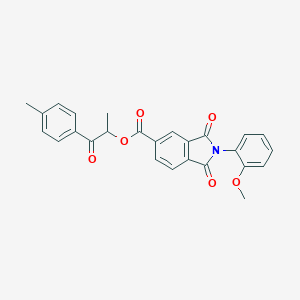
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has shown potential in various scientific research applications, especially in the field of cancer research.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, resulting in the disruption of microtubule dynamics and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been extensively studied. It has been found to exhibit cytotoxicity against cancer cells by inducing cell cycle arrest and apoptosis. In addition, it also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potent cytotoxicity against cancer cells. It has also shown potential as an anti-inflammatory agent and as an inhibitor of angiogenesis. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to explore its potential as a cancer therapeutic agent, either alone or in combination with other chemotherapeutic agents. Another direction is to investigate its anti-inflammatory and anti-angiogenic effects in more detail. Moreover, it would be interesting to study its pharmacokinetics and pharmacodynamics to optimize its dosage and administration. Finally, the development of more water-soluble derivatives of this compound could enhance its efficacy and bioavailability.
Conclusion:
In conclusion, 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound with potential in various scientific research applications, especially in the field of cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, resulting in cell cycle arrest and apoptosis. It exhibits potent cytotoxicity against cancer cells, anti-inflammatory activity, and angiogenesis inhibition. However, its low solubility in water is a limitation that needs to be addressed. Further research is needed to explore its potential as a cancer therapeutic agent and to investigate its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 4-ethoxyphenyl hydrazine with 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, followed by the reaction with 4-methyl-2-pyridinecarboxaldehyde. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
Scientific Research Applications
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential in various scientific research applications, especially in the field of cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also shown potential as an anti-inflammatory agent and as an inhibitor of angiogenesis.
properties
Product Name |
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C27H31N3O3 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-6-33-19-9-7-18(8-10-19)24-23(26(32)30-22-13-16(2)11-12-28-22)17(3)29-20-14-27(4,5)15-21(31)25(20)24/h7-13,24,29H,6,14-15H2,1-5H3,(H,28,30,32) |
InChI Key |
WTIZSDUJURQMSX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)





